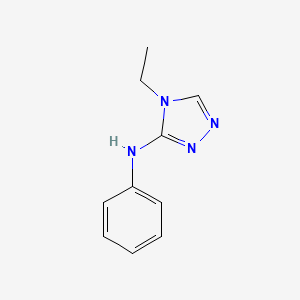

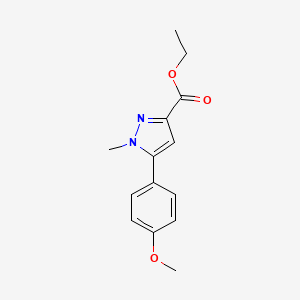

4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine

説明

“4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用

Overview of 1,2,4-Triazoles in Organic Synthesis and Industry

1,2,4-Triazole derivatives, including compounds such as 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine, play a crucial role in various domains including agriculture, medicine, and material science due to their versatile chemical properties and biological activities. These compounds are foundational in the production of pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors, demonstrating their broad utility in fine organic synthesis. 1,2,4-Triazoles have been extensively utilized in creating agricultural products such as pesticides and plant growth regulators, showcasing their importance in enhancing agricultural productivity and sustainability. In the pharmaceutical industry, triazole derivatives have been developed into antimicrobial and cardioprotective drugs, highlighting their significant therapeutic potential. The synthesis methods and applications of 1,2,4-triazoles in creating heat-resistant polymers and fluorescent products further indicate their diverse applicability in advanced material science and engineering (Nazarov et al., 2021).

1,2,4-Triazoles in Drug Development and Biomedical Research

The development of novel 1,2,4-triazole derivatives has been a focal point in medicinal chemistry, driven by their promising therapeutic profiles against a wide range of diseases. These compounds have been patented for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of 1,2,4-triazole chemistry has led to the identification of new drug candidates with potential applications in treating neglected diseases and combating antibiotic-resistant bacteria. The ongoing research emphasizes the need for innovative synthesis methods that align with green chemistry principles, underscoring the importance of sustainable and environmentally friendly approaches in drug discovery (Ferreira et al., 2013).

Contribution to Advanced Materials and Technologies

1,2,4-Triazoles are integral in the development of advanced materials, including proton-conducting membranes for fuel cells. The incorporation of 1,2,4-triazole derivatives into polymer matrices has been shown to enhance the thermal and electrochemical stability of these membranes, facilitating their application in high-temperature fuel cell technologies. This research underscores the potential of 1,2,4-triazoles in creating innovative materials that contribute to the advancement of renewable energy technologies and sustainable engineering solutions (Prozorova & Pozdnyakov, 2023).

作用機序

Target of Action

The primary target of 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine is the Lactoperoxidase (LPO) enzyme . This enzyme plays a crucial role in the body’s immune response by producing antimicrobial substances. The compound has a high binding affinity to the LPO enzyme, making it very selective for solid tumors .

特性

IUPAC Name |

4-ethyl-N-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-14-8-11-13-10(14)12-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWPTQNFQMTLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)

![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)

![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)